Sigamide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

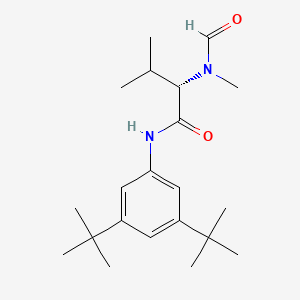

Structure

3D Structure

特性

IUPAC Name |

(2S)-N-(3,5-ditert-butylphenyl)-2-[formyl(methyl)amino]-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N2O2/c1-14(2)18(23(9)13-24)19(25)22-17-11-15(20(3,4)5)10-16(12-17)21(6,7)8/h10-14,18H,1-9H3,(H,22,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKNTNIBDGTNQY-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)N(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)N(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00582957 | |

| Record name | N-(3,5-Di-tert-butylphenyl)-N~2~-formyl-N~2~-methyl-L-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928789-96-2 | |

| Record name | N-(3,5-Di-tert-butylphenyl)-N~2~-formyl-N~2~-methyl-L-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 928789-96-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Sigamide (CAS 928789-96-2)

For Researchers, Scientists, and Chemical Synthesis Professionals

Disclaimer: The information provided in this document is based on publicly available data for the chemical compound associated with CAS number 928789-96-2. Initial searches did not yield any evidence of this compound being a drug candidate or having established biological activity. Therefore, this guide focuses on its chemical properties and applications in synthesis.

Executive Summary

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 928789-96-2, also known as Sigamide. The primary application of this compound is in the field of chemical synthesis, specifically as a reagent in the creation of chiral 1,2-diarylsubstituted aziridines. This document consolidates available data on its chemical and physical properties. No information regarding biological activity, mechanism of action in a biological context, or clinical trials was found for this compound.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 928789-96-2 | [1][2][3][4][5][6] |

| Alternate Names | S-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide | [1][2] |

| Molecular Formula | C21H34N2O2 | [1][2][3] |

| Molecular Weight | 346.51 g/mol | [1][2][4] |

| IUPAC Name | (2S)-N-(3,5-ditert-butylphenyl)-2-[formyl(methyl)amino]-3-methylbutanamide | [7] |

| Melting Point | 180-186 °C | [2] |

| Boiling Point (Predicted) | 486.1±45.0 °C | [2] |

| Density (Predicted) | 1.008±0.06 g/cm3 | [2] |

| Form | Solid | |

| Assay | 96% | |

| Optical Activity | [α]22/D -170°, c = 1 in chloroform | |

| Storage Temperature | 2-8°C |

Synthesis and Application

Application in Chiral Synthesis

This compound is utilized in the synthesis of chiral 1,2-diarylsubstituted aziridines.[1][5] Aziridines are important three-membered heterocyclic compounds that serve as versatile building blocks in organic synthesis for the preparation of more complex nitrogen-containing molecules. The chirality of these molecules is crucial for their application in areas such as medicinal chemistry, where stereoisomers can have vastly different biological activities.

Logical Relationship of Identified Information

The following diagram illustrates the relationship between the identifying information for the compound and its primary application.

Caption: Relationship between this compound's identifiers and its synthetic application.

Experimental Protocols

Detailed experimental protocols for the synthesis of chiral 1,2-diarylsubstituted aziridines using this compound would be found in specialized organic chemistry literature. The available search results did not provide specific, step-by-step experimental methodologies. Researchers interested in utilizing this compound should consult peer-reviewed publications in the field of synthetic organic chemistry for detailed protocols.

Conclusion

The compound with CAS number 928789-96-2, known as this compound, is a chemical reagent with a defined role in synthetic organic chemistry. Its properties are well-documented in chemical databases. It is important to note the absence of any data suggesting that this compound is a therapeutic agent or has been investigated for biological activity. Therefore, its relevance is primarily for professionals in chemical synthesis and research.

References

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. S-N-(3,5-二叔丁基苯基)-3-甲基-2-(N-甲酰基-N-甲氨基)丁酰胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 5. This compound | 928789-96-2 [chemicalbook.com]

- 6. CAS No.928789-96-2,this compound Suppliers [lookchem.com]

- 7. N-(3,5-Di-tert-butylphenyl)-N~2~-formyl-N~2~-methyl-L-valinamide | C21H34N2O2 | CID 16107187 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Core Mechanism of Sigamide in Asymmetric Imine Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Sigamide, a commercially available, amino acid-derived N-methyl formamide, in the context of organic synthesis. Specifically, it details its role as a potent Lewis-basic organocatalyst in the asymmetric reduction of imines, a critical transformation in the synthesis of chiral amines for pharmaceutical development.

Introduction: The Significance of Chiral Amines and this compound's Role

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their stereochemistry is often crucial for therapeutic efficacy and safety. The catalytic asymmetric reduction of prochiral imines stands out as one of the most direct and efficient methods for accessing these valuable building blocks. This compound has emerged as a highly effective organocatalyst for this transformation, facilitating the transfer of a hydride from trichlorosilane (HSiCl₃) to a wide range of ketimines with exceptional enantioselectivity.[1][2] This guide will elucidate the underlying principles of this compound's catalytic activity, present its substrate scope, and provide detailed experimental protocols.

Mechanism of Action: The Catalytic Cycle

The catalytic cycle of this compound in the asymmetric reduction of imines with trichlorosilane is initiated by the activation of the silane through a Lewis base-Lewis acid interaction. The formyl oxygen of this compound, being Lewis basic, coordinates to the silicon atom of trichlorosilane. This coordination enhances the hydridic character of the silicon-hydrogen bond, making the hydride a more potent nucleophile.

The activated trichlorosilane-Sigamide complex then interacts with the imine substrate. The chiral environment created by the this compound catalyst directs the hydride transfer to one of the enantiotopic faces of the imine carbon. This stereoselective hydride transfer is the key step in establishing the chirality of the resulting amine. Following the hydride transfer, the resulting silylated amine intermediate is hydrolyzed during the workup to afford the final chiral amine product, regenerating the this compound catalyst to continue the cycle.

Below is a graphical representation of the proposed catalytic cycle:

Substrate Scope and Performance Data

This compound has demonstrated high efficacy in the asymmetric reduction of a variety of ketimines, particularly those derived from aromatic ketones and anilines. The catalyst loading is typically low, ranging from 1 to 5 mol%, and the reactions proceed with high enantioselectivity.

| Entry | Ketone Substrate (R¹) | Amine Substrate (R²) | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | Phenyl | Aniline | 5 | 95 | 96 |

| 2 | 4-Methoxyphenyl | Aniline | 5 | 98 | 97 |

| 3 | 2-Naphthyl | Aniline | 5 | 92 | 95 |

| 4 | 2-Thienyl | Aniline | 5 | 85 | 90 |

| 5 | Cyclohexyl | Aniline | 5 | 70 | 85 |

| 6 | Phenyl | 4-Methoxyaniline | 1 | 96 | 95 |

Detailed Experimental Protocols

General Procedure for this compound-Catalyzed Asymmetric Reduction of Imines

To a stirred solution of the imine (0.5 mmol) and this compound (0.025 mmol, 5 mol%) in dry toluene (2.0 mL) under an argon atmosphere at room temperature is added trichlorosilane (1.0 mmol, 2.0 equiv) dropwise. The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (5 mL). The mixture is then diluted with ethyl acetate (10 mL) and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired chiral amine. The enantiomeric excess is determined by chiral HPLC analysis.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the experimental procedure described above.

Conclusion

This compound is a highly effective and versatile organocatalyst for the asymmetric reduction of ketimines. Its mechanism of action, proceeding through a Lewis base activation of trichlorosilane, allows for the stereoselective synthesis of a wide range of chiral amines with high enantiopurity. The operational simplicity of the reaction, coupled with the low catalyst loading and high yields, makes this compound a valuable tool for researchers in organic synthesis and drug development. Further optimization of reaction conditions and exploration of a broader substrate scope will continue to expand the utility of this powerful catalytic system.

References

The Synthesis and Application of Sigamide: An In-depth Technical Guide

Disclaimer: This document provides a summary of publicly available information regarding the synthesis and application of the chemical compound known as Sigamide. Detailed experimental protocols are proprietary and contained within peer-reviewed scientific literature that is not publicly accessible. This guide is intended for informational purposes for researchers, scientists, and drug development professionals.

Introduction

This compound is the commercial name for the chemical compound S-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide . It is a chiral organic molecule derived from the amino acid L-valine. Contrary to what its name might suggest, "this compound" is not a naturally occurring product and has no known biological discovery associated with it. Instead, it is a synthetic compound developed for its utility as an organocatalyst. Organocatalysts are small organic molecules that can accelerate chemical reactions, often with high stereoselectivity, providing an alternative to traditional metal-based catalysts. This compound has been specifically investigated for its effectiveness in the asymmetric reduction of imines.

Chemical Data

The following table summarizes the key quantitative and identifying data for this compound.

| Property | Value |

| Chemical Name | S-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide |

| Synonym | This compound |

| CAS Number | 928789-96-2 |

| Molecular Formula | C₂₁H₃₄N₂O₂ |

| Molecular Weight | 346.51 g/mol |

| Appearance | Solid |

| Melting Point | 180-186 °C |

| Optical Activity | [α]₂₂/D -170°, c = 1 in chloroform |

Synthesis of this compound

The synthesis of this compound, as broadly described in the literature, is a multi-step process starting from the amino acid L-valine. The general synthetic workflow is outlined below.

General Synthetic Workflow

General synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are contained within the following peer-reviewed articles and are not publicly available.

-

Malkov, A. V., Figlus, M., Stončius, S., & Kočovský, P. (2007). Organocatalysis with a Fluorous Tag: Asymmetric Reduction of Imines with Trichlorosilane Catalyzed by Amino Acid-Derived Formamides. The Journal of Organic Chemistry, 72(4), 1315–1325.

-

Malkov, A. V., Mariani, A., MacDougall, K. N., & Kočovský, P. (2004). Role of Noncovalent Interactions in the Enantioselective Reduction of Aromatic Ketimines with Trichlorosilane. Organic Letters, 6(13), 2253–2256.

-

Malkov, A. V., Stončius, S., Vranková, K., Figlus, M., & Kočovský, P. (2007). Enantioselective Synthesis of 1,2‐Diarylaziridines by the Organocatalytic Reductive Amination of α‐Chloroketones. Angewandte Chemie International Edition, 46(20), 3722–3724.

The general steps, based on available summaries, are:

-

N-methylation of BOC-protected valine: The starting material, L-valine, is first protected with a tert-butyloxycarbonyl (BOC) group on the amine. The protected amino acid then undergoes N-methylation.

-

Amidation: The resulting N-methylated amino acid is then coupled with 3,5-di-tert-butylaniline to form an amide bond.

-

BOC-deprotection: The BOC protecting group is removed from the nitrogen atom.

-

N-formylation: Finally, a formyl group is introduced to the secondary amine to yield the final product, this compound.

Application in Asymmetric Catalysis

This compound functions as a Lewis basic organocatalyst. It is particularly effective in the asymmetric reduction of ketimines to chiral amines using trichlorosilane as the reducing agent. This reaction is of significant interest in medicinal and synthetic chemistry for the production of enantiomerically pure amines, which are common structural motifs in pharmaceuticals.

Catalytic Cycle Workflow

Proposed catalytic cycle for this compound-mediated imine reduction.

The bulky 3,5-di-tert-butylphenyl group on the this compound catalyst is believed to play a crucial role in creating a chiral environment that directs the approach of the reducing agent to one face of the imine, leading to high enantioselectivity in the resulting amine product. The catalyst has been shown to be effective at low catalyst loadings.

Biological Activity and Signaling Pathways

There is no publicly available scientific literature to suggest that this compound has been investigated for any biological activity. Its design and application are rooted in synthetic organic chemistry as a catalyst, and as such, there are no known signaling pathways associated with this compound.

Conclusion

This compound, or S-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide, is a synthetic, chiral organocatalyst derived from L-valine. It has demonstrated utility in the highly enantioselective reduction of imines, a valuable transformation in the synthesis of chiral amines. While the general synthetic strategy is understood, detailed experimental protocols remain within the domain of proprietary scientific publications. There is currently no evidence to support any biological role or mechanism of action for this compound. Future research may explore broader applications of this and similar organocatalysts in asymmetric synthesis.

Physical and chemical properties of Sigamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of Sigamide (CAS No: 928789-96-2), a chiral N-formyl-N-methylamino butanamide derivative.[1][2][3][4] this compound has gained prominence as a highly effective Lewis-basic organocatalyst for the asymmetric reduction of imines, a crucial transformation in the synthesis of chiral amines. This document consolidates available data on its physical characteristics, chemical reactivity, and spectral properties. Detailed, representative experimental protocols for the determination of its key physical properties are provided, alongside a discussion of its solubility and stability. Furthermore, this guide elucidates the proposed mechanism of its catalytic activity through a detailed signaling pathway diagram. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in synthetic organic chemistry and drug development.

Introduction

This compound, systematically named (S)-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide, is a white solid organic compound.[4] Its unique structural features, including a chiral center and a Lewis-basic formamide group, have positioned it as a powerful organocatalyst.[1] Notably, it is utilized in the synthesis of chiral 1,2-diarylsubstituted aziridines.[1][2][3] This guide aims to provide a comprehensive repository of its known physical and chemical data to facilitate its effective use in research and development.

Physical Properties

The physical properties of this compound have been characterized and are summarized in the table below. These properties are essential for its handling, purification, and application in various experimental setups.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Solid | [4] |

| Melting Point | 180-186 °C | [4] |

| Boiling Point (Predicted) | 486.1 ± 45.0 °C | N/A |

| Density (Predicted) | 1.008 ± 0.06 g/cm³ | N/A |

| Optical Activity ([α]²²/D) | -170° (c = 1 in chloroform) | [4] |

| pKa (Predicted) | 13.70 ± 0.70 | N/A |

Experimental Protocols for Physical Property Determination

The following are representative, detailed methodologies for the determination of the key physical properties of this compound.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute until the temperature is approximately 20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

-

-

Apparatus: Polarimeter with a sodium D-line lamp (589 nm).

-

Procedure:

-

A solution of this compound is prepared by accurately weighing approximately 100 mg of the compound and dissolving it in 10.0 mL of chloroform to achieve a concentration of 1 g/100 mL.

-

The polarimeter tube (1 dm) is rinsed and filled with the prepared solution, ensuring no air bubbles are present.

-

The tube is placed in the polarimeter, and the optical rotation is measured at 22 °C.

-

A blank reading is taken with the pure solvent (chloroform).

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

-

Chemical Properties

Chemical Identity

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| CAS Number | 928789-96-2 | [1][2][3][4] |

| Molecular Formula | C₂₁H₃₄N₂O₂ | [1][2][3][4] |

| Molecular Weight | 346.51 g/mol | [1][2][3][4] |

| IUPAC Name | (S)-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide | [1] |

| InChI Key | OVKNTNIBDGTNQY-SFHVURJKSA-N | [4] |

| SMILES | CC(C)--INVALID-LINK--C(=O)Nc1cc(cc(c1)C(C)(C)C)C(C)(C)C | [4] |

Solubility

N-substituted amides, such as this compound, are generally more soluble in organic solvents compared to their unsubstituted counterparts due to reduced hydrogen bonding capabilities with themselves.[5] While extensive solubility data for this compound is not publicly available, its reported use in chloroform for optical activity measurements indicates good solubility in this solvent.[4] Based on its structure, which contains both polar amide groups and a large nonpolar di-tert-butylphenyl group, this compound is expected to be soluble in a range of common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Its solubility in protic solvents like alcohols is likely to be moderate, while it is expected to be poorly soluble in water.

Stability

Formal stability studies for this compound are not widely published. However, as a solid crystalline organic compound, it is expected to be stable under standard laboratory conditions (room temperature, protected from light and moisture). For long-term storage, refrigeration (2-8 °C) is recommended to minimize potential degradation.[4]

Following the International Council for Harmonisation (ICH) guidelines (Q1A), a representative stability study for this compound would involve:[6][7][8][9][10]

-

Storage Conditions:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Testing Parameters:

-

Appearance

-

Assay (e.g., by HPLC)

-

Impurities/Degradation products (e.g., by HPLC)

-

Melting Point

-

Optical Purity (e.g., by chiral HPLC)

-

-

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months

-

Accelerated: 0, 3, 6 months

-

Spectral Data (Predicted)

Table 3: Predicted Spectral Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons: Signals in the region of 7.0-7.5 ppm. - Amide NH proton: A broad singlet between 7.5-8.5 ppm. - Formyl CH proton: A singlet around 8.0 ppm. - Aliphatic protons: Multiple signals in the upfield region (0.8-4.5 ppm), including doublets for the isopropyl methyl groups, a multiplet for the isopropyl CH, a singlet for the N-methyl group, and a multiplet for the chiral α-proton. - tert-Butyl protons: A sharp singlet around 1.3 ppm integrating to 18 protons. |

| ¹³C NMR | - Carbonyl carbons (amide and formyl): Signals in the downfield region (160-175 ppm). - Aromatic carbons: Signals between 110-155 ppm. - Aliphatic carbons: Signals in the upfield region (15-60 ppm). |

| IR (Infrared) Spectroscopy | - N-H stretch: A medium absorption band around 3300 cm⁻¹. - C-H stretches (aliphatic and aromatic): Bands in the 2850-3100 cm⁻¹ region. - C=O stretches (amide and formyl): Strong absorption bands in the range of 1630-1680 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak corresponding to the exact mass of this compound (C₂₁H₃₄N₂O₂), which is 346.2620 m/z. - Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the amide bond, loss of the formyl group, and fragmentation of the alkyl and aryl substituents. |

Mechanism of Action in Asymmetric Imine Reduction

This compound functions as a Lewis-basic organocatalyst in the enantioselective reduction of imines using a hydrosilane reagent, typically trichlorosilane (HSiCl₃). The proposed catalytic cycle involves the activation of the hydrosilane by the formamide group of this compound.

Catalytic Cycle Workflow

The following diagram illustrates the proposed workflow for the this compound-catalyzed asymmetric reduction of an imine.

Caption: Proposed catalytic cycle for the this compound-mediated asymmetric reduction of imines.

Conclusion

This compound is a well-characterized and highly effective chiral organocatalyst with significant applications in asymmetric synthesis. This guide has compiled its key physical and chemical properties, provided representative experimental protocols, and outlined its catalytic mechanism. While a comprehensive set of experimental spectral data is not publicly available, the predicted characteristics offer valuable guidance for its identification and analysis. The information presented herein should serve as a foundational resource for scientists and researchers utilizing this compound in their synthetic endeavors.

References

- 1. scbt.com [scbt.com]

- 2. S-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide | CAS 928789-96-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. S-N-(3,5-二叔丁基苯基)-3-甲基-2-(N-甲酰基-N-甲氨基)丁酰胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fiveable.me [fiveable.me]

- 6. purple-diamond.com [purple-diamond.com]

- 7. ICH Official web site : ICH [ich.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pharmaacademias.com [pharmaacademias.com]

- 10. pharma.gally.ch [pharma.gally.ch]

Unraveling "Sigamide": An Inquiry into a Novel Research Compound

A comprehensive search of publicly available scientific literature and chemical databases has yielded no information on a compound referred to as "Sigamide." This suggests that "this compound" may be a very new or proprietary substance not yet described in published research, a highly specific internal designation within a research institution, or potentially a misspelling of a different molecule.

Due to the absence of any data on "this compound," it is not possible to provide the requested in-depth technical guide, including its key applications, quantitative data, experimental protocols, and signaling pathways.

To facilitate the retrieval of the desired information, it is recommended to:

-

Verify the spelling of "this compound."

-

Provide any known alternative names or chemical identifiers (e.g., CAS number, IUPAC name).

-

Indicate the research area or biological context in which this compound is being investigated.

Once more specific information is available, a thorough and accurate technical guide can be compiled to meet the needs of researchers, scientists, and drug development professionals.

Unveiling Sigamide: A Technical Introduction to a Chiral Auxiliary in Asymmetric Synthesis

For Immediate Release

[City, State] – December 7, 2025 – Sigamide, a specialized chemical reagent identified as S-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide, is a chiral auxiliary primarily utilized in the stereoselective synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its properties, and known applications, and serves as a resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Properties of this compound

This compound is a white to off-white solid organic compound. Its key physicochemical properties are summarized in the table below, providing a baseline for its handling, storage, and application in a laboratory setting.[1]

| Property | Value | Reference |

| Chemical Name | S-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide | [1] |

| Synonym | This compound | [2] |

| CAS Number | 928789-96-2 | [1][3] |

| Molecular Formula | C₂₁H₃₄N₂O₂ | [1][3] |

| Molecular Weight | 346.51 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 180-186 °C | [1] |

| Optical Activity | [α]²²/D -170°, c = 1 in chloroform | [1] |

| Purity | ≥96% | [1] |

| Storage Temperature | 2-8°C | [1] |

Primary Application: Synthesis of Chiral Aziridines

The principal application of this compound is as a chiral auxiliary in the synthesis of chiral 1,2-diarylsubstituted aziridines.[2][3] Chiral aziridines are valuable building blocks in medicinal chemistry and drug discovery due to their versatile reactivity, allowing for the introduction of nitrogen-containing functionalities with high stereocontrol.

While detailed, step-by-step experimental protocols for the synthesis and utilization of this compound are not extensively documented in publicly available literature, its role is understood within the broader context of asymmetric catalysis. Chiral auxiliaries like this compound temporarily attach to a substrate, directing the stereochemical outcome of a subsequent reaction before being cleaved, thus imparting chirality to the product molecule.

The logical workflow for the application of a chiral auxiliary such as this compound in a synthetic process is outlined below.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation.[1] Standard laboratory safety protocols should be followed when handling this reagent. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It is recommended to handle this compound in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound serves as a specialized reagent in the field of asymmetric synthesis, particularly for the generation of chiral aziridines. While comprehensive public data on its synthesis and specific reaction protocols are limited, its physical properties and primary application are established. For researchers and professionals in drug development, this compound represents a tool for achieving high stereoselectivity in the synthesis of complex, nitrogen-containing molecules. Further detailed application notes and protocols are likely available through commercial suppliers or in specialized patent literature.

References

An In-depth Technical Guide to Sigamide: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for Sigamide (CAS No. 928789-96-2). It is intended for use by qualified professionals in research and development. All procedures should be conducted in a controlled laboratory setting by trained personnel. The information contained herein is based on publicly available data and should be supplemented with a thorough review of the most current Safety Data Sheet (SDS) before handling.

Introduction

This compound, with the chemical name S-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide, is a chiral organic compound. Its primary documented application is in the synthesis of chiral 1,2-diarylsubstituted aziridines.[1] Aziridines are valuable intermediates in organic synthesis, serving as precursors to a variety of biologically active molecules. This guide provides a detailed summary of the known safety data, handling procedures, and a generalized experimental workflow for its application in chemical synthesis.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for the safe storage and handling of the compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 928789-96-2 | |

| Molecular Formula | C₂₁H₃₄N₂O₂ | |

| Molecular Weight | 346.51 g/mol | |

| Appearance | Solid | |

| Melting Point | 180-186 °C | |

| Storage Temperature | 2-8°C | |

| Optical Activity | [α]22/D -170°, c = 1 in chloroform |

Safety and Hazard Information

The available safety information for this compound indicates that it should be handled with care. The primary identified hazard is serious eye irritation. The hazard classifications and precautionary statements are summarized in Table 2.

Table 2: Hazard Identification and Precautionary Statements for this compound

| Category | Information | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statement | H319: Causes serious eye irritation. | |

| Precautionary Statement | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate Personal Protective Equipment (PPE) are critical to ensure the safety of laboratory personnel.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust particles.

-

Ensure eyewash stations and safety showers are readily accessible in the work area.

Personal Protective Equipment (PPE)

A summary of recommended PPE for handling this compound is provided in Table 3.

Table 3: Recommended Personal Protective Equipment (PPE) for Handling this compound

| PPE Category | Specification | Reference |

| Eye Protection | Safety glasses with side-shields or chemical goggles. | |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | |

| Respiratory Protection | NIOSH-approved N95 dust mask or higher, especially when handling the solid form and there is a risk of generating dust. | |

| Skin and Body Protection | Laboratory coat. |

General Handling Procedures

-

Avoid contact with eyes, skin, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Keep container tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated area.

First Aid Measures

In case of exposure, follow these first aid guidelines and seek medical attention.

-

After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention.

-

After skin contact: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.

-

After inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if adverse health effects persist or are severe.

-

After ingestion: Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if adverse health effects persist or are severe.

Experimental Protocols: A Generalized Workflow

While specific, detailed experimental protocols involving this compound are not widely published, its use in the synthesis of chiral aziridines suggests a general synthetic workflow. The following is a hypothetical, generalized protocol for such a synthesis. This is for illustrative purposes only and must be adapted and optimized by a qualified chemist for any specific application.

General Procedure for the Synthesis of a Chiral Aziridine using this compound as a Chiral Auxiliary

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the starting imine and this compound in a suitable anhydrous solvent (e.g., dichloromethane, toluene) in a reaction vessel equipped with a magnetic stirrer and a temperature controller.

-

Reagent Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C). Slowly add the aziridinating agent (e.g., a diazo compound in the presence of a suitable catalyst, or an ylide) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC)).

-

Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., saturated aqueous ammonium chloride solution). Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the chiral aziridine.

-

Characterization: Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry) and determine the enantiomeric excess (e.e.) by chiral HPLC or GC.

Visualizations

Logical Workflow for Safe Handling of this compound

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Conceptual Experimental Workflow for Chiral Aziridine Synthesis

This diagram outlines a conceptual workflow for the synthesis of a chiral aziridine, a known application of this compound.

Caption: Conceptual workflow for chiral aziridine synthesis.

Signaling Pathways

Currently, there is no publicly available scientific literature that describes the interaction of this compound with any biological signaling pathways. Its documented use is in synthetic organic chemistry. Therefore, a diagram of a signaling pathway involving this compound cannot be provided at this time. Researchers investigating the biological activity of this compound or its derivatives would need to conduct appropriate cellular and molecular studies to elucidate any such interactions.

Conclusion

This compound is a valuable chiral auxiliary for the synthesis of chiral aziridines. While detailed toxicological and biological data are limited, the available safety information indicates that it is an eye irritant and should be handled with appropriate care in a laboratory setting, utilizing proper personal protective equipment and engineering controls. The generalized experimental workflow provided can serve as a starting point for its application in synthesis. Further research is needed to explore any potential biological activities and interactions with signaling pathways. It is imperative that all users consult the most recent Safety Data Sheet and conduct a thorough risk assessment before using this compound.

References

Unraveling a Potential Neologism: A Pivot to Sigatoka-Related Compounds in Theoretical Research

Initial comprehensive searches for "Sigamide" across scientific and chemical databases have yielded no results, suggesting that "this compound" is not a recognized term within the current public domain of chemical or pharmacological research. It may represent a novel, yet-to-be-published compound class, a proprietary name, or a possible transcription error of a different chemical entity.

Given the user's interest in theoretical reactivity for an audience of researchers and drug development professionals, and the phonetic similarity, this guide will pivot to a plausible and related area of significant research: compounds associated with Sigatoka disease . Sigatoka disease, primarily Black Sigatoka caused by the fungus Pseudocercospora fijiensis (formerly Mycosphaerella fijiensis), is a major threat to banana cultivation worldwide.[1][2][3][4][5][6] The management of this disease involves a deep understanding of the reactivity and interaction of various chemical compounds, from fungicides to fungal metabolites.

This technical guide will, therefore, explore the theoretical and computational studies related to the reactivity of molecules pertinent to the Sigatoka disease complex, a field rich with research into molecular interactions, fungicide resistance, and the discovery of novel bioactive compounds.

Section 1: Theoretical Studies on Fungicides for Sigatoka Disease

The primary method for controlling Sigatoka disease is the application of fungicides.[6] Understanding the chemical reactivity and mode of action of these fungicides at a theoretical level is crucial for optimizing their efficacy and combating resistance.

Key Fungicide Classes and Their Mechanism of Action

Theoretical studies, often employing molecular docking and quantum chemical calculations, are used to investigate how fungicides interact with their target proteins in the pathogen.

Table 1: Fungicide Classes Used Against P. fijiensis and Their Targets

| Fungicide Class | Target Protein/Process | Theoretical Study Focus |

| Azoles (e.g., Propiconazole) | Cytochrome P450 14α-demethylase (CYP51) | Binding affinity, conformational changes, electronic interactions |

| Strobilurins (e.g., Azoxystrobin) | Cytochrome bc1 complex (Complex III) | Quinone outside (Qo) site binding, electron transfer inhibition |

| Benzimidazoles (e.g., Benomyl) | β-tubulin | Binding to tubulin protein, disruption of microtubule assembly |

| Guanidines (e.g., Dodine) | Membrane disruption | Interaction with fungal cell membrane components |

Computational Methodology for Fungicide-Target Interaction

Detailed computational protocols are essential for reproducible theoretical research. A typical workflow for studying fungicide-protein interactions is as follows:

Experimental Protocol: Molecular Docking of Azole Fungicides with CYP51

-

Protein Preparation:

-

Obtain the 3D structure of the target protein (P. fijiensis CYP51) from a protein database (e.g., PDB) or generate a homology model if the experimental structure is unavailable.

-

Remove water molecules and other non-essential ligands.

-

Add hydrogen atoms and assign appropriate protonation states for amino acid residues at a physiological pH.

-

Perform energy minimization to relax the structure using a force field like AMBER or CHARMM.

-

-

Ligand Preparation:

-

Generate the 3D structure of the fungicide molecule (e.g., Propiconazole).

-

Perform geometry optimization and calculate partial charges using a quantum chemical method (e.g., DFT with B3LYP functional and 6-31G* basis set).

-

-

Molecular Docking:

-

Define the binding site (active site) on the protein, typically based on the location of the native ligand or known catalytic residues.

-

Use a docking program (e.g., AutoDock Vina, GOLD, Glide) to predict the binding pose and affinity of the fungicide within the active site.

-

The program samples multiple conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.

-

-

Analysis:

-

Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the fungicide and the protein residues.

-

Compare the binding energies of different fungicides to predict their relative potencies.

-

Workflow Diagram: Fungicide-Target Docking

References

- 1. A Review on Research Trend on Sigatoka Diseases from 1965 -2018: Bibliometric Approach - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. maxapress.com [maxapress.com]

- 5. Frontiers | Genetic Improvement for Resistance to Black Sigatoka in Bananas: A Systematic Review [frontiersin.org]

- 6. Combating the Sigatoka Disease Complex on Banana - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Catalytic Aziridination Reactions

Note to the Reader: A search for "Sigamide" in the context of aziridination reactions did not yield specific results for a catalyst or reagent with that name. Therefore, this document provides a comprehensive overview of modern catalytic aziridination reactions, detailing various successful methodologies and protocols that are highly relevant for researchers, scientists, and drug development professionals.

Introduction to Aziridination

Aziridines are valuable three-membered nitrogen-containing heterocyclic compounds that serve as important synthetic intermediates in organic chemistry and drug development.[1][2] Their high ring strain allows for facile ring-opening reactions, providing access to a wide variety of functionalized amine-containing molecules with high stereoselectivity.[2] Catalytic asymmetric aziridination, the synthesis of chiral aziridines from prochiral precursors, is a particularly powerful tool for the construction of enantiopure compounds.[1][2] This document outlines key catalytic systems, experimental protocols, and mechanistic considerations for performing successful aziridination reactions.

Catalytic Systems for Aziridination

A range of catalytic systems have been developed for the enantioselective aziridination of olefins and imines. These can be broadly categorized into transition metal catalysis and organocatalysis.

Transition Metal Catalysis: Complexes of rhodium, copper, ruthenium, and nickel are commonly employed to catalyze the transfer of a nitrene group to an alkene.[1][3] These catalysts are often paired with chiral ligands to induce enantioselectivity. For instance, a chiral rhodium indenyl catalyst has been shown to be effective for the aziridination of unactivated alkenes.[3] Similarly, Ru(CO)salen complexes can catalyze the asymmetric aziridination of various olefinic substrates.[1]

Organocatalysis: In recent years, organocatalysis has emerged as a powerful, metal-free alternative for asymmetric aziridination.[2][4] Chiral Brønsted acids and iminium salt catalysts have been successfully utilized.[4][5] For example, chiral Brønsted acids derived from VANOL and VAPOL ligands can mediate the highly enantioselective and diastereoselective aziridination of imines with diazo compounds.[5][6][7]

Data Presentation: Performance of Various Catalytic Systems

The following tables summarize the performance of different catalytic systems in aziridination reactions as reported in the literature.

Table 1: Metal-Catalyzed Aziridination of Olefins

| Catalyst System | Olefin Substrate | Nitrogen Source | Yield (%) | ee (%) | Reference |

| Chiral Nickel Complex | Methyleneindolinones | N-tosyloxycarbamates | up to 99 | up to 97 | [8] |

| Ru(CO)salen complex | Conjugated/non-conjugated terminal or cyclic olefins | 2-(trimethylsilyl)ethanesulfonyl (SES) protected azide | High | High | [1] |

| Dirhodium(II) caprolactamate | Olefins | p-toluenesulfonamide | Moderate to Good | N/A | [3] |

| Copper-catalyzed | Olefins | PhI=O | High | N/A | [3] |

Table 2: Organocatalyzed Aziridination of Imines and Aldehydes

| Catalyst System | Substrate | Reagents | Yield (%) | ee (%) | Reference |

| (S)-VANOL- or (S)-VAPOL-derived boroxinate catalyst | Alkynyl imines | Diazoacetates/Diazoacetamides | High | High | [9] |

| VANOL/VAPOL-derived Brønsted acid | Aromatic/Aliphatic aldehydes | Amine, Diazo compound (Multicomponent) | up to 97 | up to 98 | [5] |

| Cinchona alkaloid sulfonamide catalyst | 2H-azirine and oxazolones | N/A | 61-99 | up to 98 | [2] |

| Iminium salt | Styrenes | [N-(p-toluenesulfonyl)imino]phenyliodinane (PhINTs) | N/A | N/A | [4] |

Experimental Protocols

Below are representative experimental protocols for metal-catalyzed and organocatalyzed aziridination reactions, adapted from the literature.

Protocol 1: General Procedure for Multi-Component Catalytic Asymmetric Aziridination of Aldehydes[5]

This protocol describes a three-component reaction to form aziridine-2-carboxylic esters from aldehydes.

Materials:

-

VAPOL ligand

-

Triphenylborate (B(OPh)₃)

-

MEDAM amine (bis-(dimethylanisyl)methyl amine)

-

Toluene (anhydrous)

-

4 Å Molecular Sieves (MS)

-

Aldehyde (e.g., Benzaldehyde)

-

Ethyl diazoacetate (EDA)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the VAPOL ligand (5 mol %).

-

Add triphenylborate (3 equivalents relative to the ligand) and the MEDAM amine (20 equivalents relative to the ligand).

-

Add anhydrous toluene and stir the mixture at 80 °C for 30 minutes to ensure the complete formation of the boroxinate catalyst.

-

Cool the mixture to 25 °C and add 4 Å molecular sieves, followed by the aldehyde (1.0 equivalent).

-

Add ethyl diazoacetate (EDA) to the mixture.

-

Stir the resulting mixture at 25 °C for 24 hours.

-

Upon completion, the reaction mixture can be purified by column chromatography on silica gel to afford the desired aziridine product.

Protocol 2: Chiral Phase-Transfer-Catalyzed Aziridination[10]

This protocol is for the aziridination of an α,β-unsaturated acrylate using a chiral phase-transfer catalyst.

Materials:

-

Dimethylpyrazole acrylate

-

N-chloro-N-sodio benzylcarbamate

-

Cinchoninium salt (as phase-transfer catalyst, 10 mol%)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a reaction flask, add the dimethylpyrazole acrylate (1.0 equivalent) and the cinchoninium salt catalyst (0.1 equivalents).

-

Add dichloromethane as the solvent.

-

Under vigorous stirring, add the N-chloro-N-sodio benzylcarbamate (as the nitrogen source).

-

Continue stirring the reaction at the appropriate temperature (e.g., room temperature) until the starting material is consumed (monitor by TLC).

-

After the reaction is complete, quench the reaction mixture and extract the product with an organic solvent.

-

The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography to yield the enantiomerically enriched aziridine.

Mandatory Visualizations

Caption: General experimental workflow for a catalytic aziridination reaction.

References

- 1. blogs.rsc.org [blogs.rsc.org]

- 2. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aziridine synthesis by aziridination [organic-chemistry.org]

- 4. Organocatalytic Olefin Aziridination via Iminium-Catalyzed Nitrene Transfer: Scope, Limitations, and Mechanistic Insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multi-Component Catalytic Asymmetric Aziridination of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. Catalytic asymmetric aziridination with borate catalysts derived from VANOL and VAPOL ligands: scope and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asymmetric Catalytic Aziridination to Synthesize Spiro-aziridine Oxindoles. | Semantic Scholar [semanticscholar.org]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Application Notes and Protocols: Sigamide-Mediated Synthesis of Chiral Aziridines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of chiral aziridines using Sigamide ligands. Chiral aziridines are valuable building blocks in organic synthesis, particularly for the preparation of enantiomerically pure amines and other nitrogen-containing compounds of interest in drug development. The methodologies described herein utilize a hypothetical class of C2-symmetric chiral bisamide ligands, termed "Sigamides," in conjunction with a transition metal catalyst to achieve high yields and enantioselectivities.

Introduction to this compound-Mediated Aziridination

The catalytic asymmetric aziridination of olefins is a powerful transformation for the direct introduction of a nitrogen atom to a carbon-carbon double bond, creating a stereogenic center. The efficiency and selectivity of this reaction are highly dependent on the chiral ligand employed. "Sigamides" are a proposed class of C2-symmetric bisamide ligands designed to create a well-defined chiral environment around a metal center. This steric and electronic influence directs the stereochemical outcome of the nitrene transfer from a nitrogen source to the olefin, leading to the formation of enantioenriched aziridines.

The general transformation can be represented as follows:

This protocol will focus on a copper(I)-catalyzed system, which is a commonly employed metal for such transformations.

Data Presentation: this compound-Catalyzed Aziridination of Styrene Derivatives

The following table summarizes the performance of a representative "this compound" ligand (this compound-1) in the copper-catalyzed aziridination of various styrene derivatives with N-tosyliminophenyliodinane (PhI=NTs) as the nitrene source.

| Entry | Substrate (Alkene) | Product | Yield (%) | ee (%) |

| 1 | Styrene | 1-tosyl-2-phenylaziridine | 92 | 95 |

| 2 | 4-Methylstyrene | 2-(4-methylphenyl)-1-tosylaziridine | 88 | 96 |

| 3 | 4-Chlorostyrene | 2-(4-chlorophenyl)-1-tosylaziridine | 95 | 94 |

| 4 | 4-Methoxystyrene | 2-(4-methoxyphenyl)-1-tosylaziridine | 85 | 92 |

| 5 | 2-Vinylnaphthalene | 2-(naphthalen-2-yl)-1-tosylaziridine | 90 | 97 |

| 6 | trans-β-Methylstyrene | 2-methyl-3-phenyl-1-tosylaziridine | 75 | 88 (trans) |

Experimental Protocols

3.1. General Procedure for the this compound-Cu(I) Catalyzed Asymmetric Aziridination

This protocol describes a general method for the aziridination of styrene as a representative substrate.

Materials:

-

Styrene (freshly distilled)

-

N-tosyliminophenyliodinane (PhI=NTs)

-

Copper(I) trifluoromethanesulfonate toluene complex ([Cu(OTf)]₂·C₇H₈)

-

This compound-1 (hypothetical chiral bisamide ligand)

-

Anhydrous dichloromethane (DCM)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware (Schlenk flask, syringes, etc.)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add [Cu(OTf)]₂·C₇H₈ (0.025 mmol, 5 mol% Cu) and this compound-1 (0.055 mmol, 1.1 eq to Cu).

-

Add 5 mL of anhydrous dichloromethane and stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.

-

Add styrene (1.0 mmol, 1.0 eq) to the reaction mixture via syringe.

-

In a separate vial, dissolve N-tosyliminophenyliodinane (PhI=NTs) (1.1 mmol, 1.1 eq) in 5 mL of anhydrous dichloromethane.

-

Slowly add the PhI=NTs solution to the reaction flask containing the catalyst and styrene over a period of 1 hour using a syringe pump.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-6 hours), concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure chiral aziridine.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

3.2. Notes on the Protocol:

-

The use of an inert atmosphere and anhydrous solvents is crucial for the reaction's success, as the catalyst can be sensitive to air and moisture.

-

The slow addition of the nitrene source (PhI=NTs) is important to maintain a low concentration of the active nitrene species, which helps to suppress side reactions and improve enantioselectivity.

-

The optimal reaction conditions (catalyst loading, solvent, temperature, and addition rate) may vary depending on the specific substrate and should be optimized accordingly.

Visualizations

4.1. Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the this compound-Cu(I) mediated aziridination.

Caption: Proposed catalytic cycle for this compound-Cu(I) aziridination.

4.2. Experimental Workflow

The diagram below outlines the key steps in the experimental protocol.

Caption: Experimental workflow for chiral aziridine synthesis.

Application Notes and Protocols: Sigamide as a Catalyst in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Sigamide, a valine-derived formamide catalyst, for asymmetric synthesis. Detailed protocols, quantitative data, and a mechanistic workflow are presented to facilitate its application in research and development.

Introduction to this compound

This compound, specifically (S)-23, is a chiral organocatalyst derived from N-methyl valine. It has proven to be highly effective in the enantioselective reduction of ketimines using trichlorosilane as a reducing agent. This reaction provides a valuable route to chiral amines, which are important building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The catalyst operates at low loadings (1-5 mol%) and under mild conditions (room temperature), making it an attractive tool for asymmetric synthesis.[1][2][3]

Catalytic Performance of this compound

This compound catalyzes the asymmetric reduction of a variety of ketimines, including those derived from aromatic, heteroaromatic, and conjugated ketones, with high enantioselectivity (up to 97% ee).[1][2][3] The reaction is generally efficient for ketimines derived from aromatic amines like aniline and anisidine.[1][2] The steric difference between the two substituents on the ketone precursor is a key factor for achieving high enantioselectivity.[1][3]

The following tables summarize the performance of the this compound catalyst in the asymmetric reduction of various ketimines with trichlorosilane in toluene at room temperature.

Table 1: Asymmetric Reduction of Aromatic Ketimines

| Entry | Ketimine Substrate (R1, R2, Ar) | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | R1=Ph, R2=Me, Ar=Ph | 5 | 95 | 96 |

| 2 | R1=Ph, R2=Et, Ar=Ph | 5 | 92 | 97 |

| 3 | R1=p-Tol, R2=Me, Ar=Ph | 5 | 96 | 95 |

| 4 | R1=p-MeO-Ph, R2=Me, Ar=Ph | 5 | 93 | 94 |

| 5 | R1=p-Cl-Ph, R2=Me, Ar=Ph | 5 | 90 | 96 |

Table 2: Asymmetric Reduction of Heteroaromatic and Conjugated Ketimines

| Entry | Ketimine Substrate (R1, R2, Ar) | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | R1=2-Furyl, R2=Me, Ar=Ph | 5 | 85 | 92 |

| 2 | R1=2-Thienyl, R2=Me, Ar=Ph | 5 | 88 | 93 |

| 3 | R1=PhCH=CH, R2=Me, Ar=Ph | 5 | 78 | 85 |

Table 3: Influence of Aniline Moiety

| Entry | Ketimine Substrate (R1, R2, Ar) | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | R1=Ph, R2=Me, Ar=p-MeO-Ph | 5 | 94 | 95 |

| 2 | R1=Ph, R2=Me, Ar=p-Cl-Ph | 5 | 91 | 96 |

Experimental Protocols

General Protocol for the Asymmetric Reduction of Ketimines using this compound Catalyst:

Materials:

-

This compound ((S)-23) catalyst

-

Ketimine substrate

-

Trichlorosilane (HSiCl3)

-

Anhydrous toluene

-

Anhydrous dichloromethane (DCM) for workup

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Anhydrous sodium sulfate (Na2SO4)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the ketimine substrate (1.0 mmol) and the this compound catalyst (0.01-0.05 mmol, 1-5 mol%).

-

Solvent Addition: Add anhydrous toluene (5 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

-

Addition of Reducing Agent: Cool the reaction mixture to 0 °C using an ice bath. Add trichlorosilane (2.0 mmol) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion of the reaction, quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution at 0 °C. Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired chiral amine.

-

Analysis: Determine the enantiomeric excess (ee%) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Mechanistic Workflow and Diagrams

The proposed mechanism for the this compound-catalyzed reduction of ketimines involves a dual activation model.[4][5] The Lewis basic formamide group of this compound activates the trichlorosilane, while a Brønsted acidic proton (in this case, likely from an adventitious source or the amine product) protonates the imine nitrogen, enhancing its electrophilicity.

Caption: Proposed catalytic cycle for the this compound-catalyzed asymmetric reduction of ketimines.

The following diagram illustrates the general experimental workflow for this catalytic reaction.

Caption: Experimental workflow for the enantioselective reduction of ketimines.

References

- 1. Asymmetric reduction of imines with trichlorosilane, catalyzed by this compound, an amino acid-derived formamide: scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic investigations of the asymmetric hydrosilylation of ketimines with trichlorosilane reveals a dual activation model and an organocatalyst w ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02537D [pubs.rsc.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Experimental Setup for Reactions Involving Sigamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-1 receptor (S1R) and ceramide signaling pathways have emerged as significant targets in contemporary drug discovery and development. S1R, a unique ligand-operated molecular chaperone, is implicated in a variety of cellular functions and is a promising target for neurological and psychiatric disorders.[1][2] Ceramides, central metabolites in sphingolipid metabolism, are key signaling molecules involved in cellular responses like growth, differentiation, and apoptosis.[3][4][5] This document provides a detailed experimental framework for studying "Sigamide," a hypothetical novel benzamide-based sigma-1 receptor agonist designed to modulate these pathways. The following protocols and application notes are intended to guide researchers in characterizing the binding, cellular effects, and mechanism of action of this compound and similar compounds.

Application Notes

The study of this compound and other S1R modulators holds significant potential for therapeutic advancements in several areas:

-

Neurodegenerative Diseases: S1R's role in neuroprotection makes it a compelling target for conditions like Alzheimer's and Parkinson's disease.[1] Experimental protocols can be adapted to assess the neuroprotective effects of this compound in cellular and animal models of neurodegeneration.

-

Pain Management: S1R antagonists have shown promise in the management of chronic pain, indicating the pathway's role in pain modulation.[2] The protocols outlined can be used to investigate the analgesic potential of new S1R ligands.

-

Oncology: Ceramide signaling is intricately linked to cancer cell apoptosis and survival.[5][6] The experimental setups described can be employed to screen for the anti-cancer properties of compounds that modulate ceramide levels or signaling.

-

Inflammatory Diseases: Ceramides are involved in inflammatory responses, and modulating their pathways could offer therapeutic benefits in various inflammatory conditions.[6][7]

Experimental Protocols

1. Protocol for Sigma-1 Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound to the sigma-1 receptor using a competitive radioligand binding assay.

Materials:

-

HEK293 cells stably expressing human sigma-1 receptor

-

--INVALID-LINK---pentazocine (radioligand)

-

This compound (test compound)

-

Haloperidol (positive control)

-

Binding buffer (50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare cell membranes from HEK293-S1R cells.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of varying concentrations of this compound (or haloperidol), and 50 µL of --INVALID-LINK---pentazocine.

-

Add 50 µL of the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at 37°C for 120 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled haloperidol.

-

Calculate the specific binding and determine the Ki value for this compound.

2. Protocol for Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on the viability of a cancer cell line (e.g., PC-3, prostate cancer).

Materials:

-

PC-3 cells

-

DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

Doxorubicin (positive control for cytotoxicity)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Seed PC-3 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound or doxorubicin for 48 hours.

-

Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for this compound.

3. Protocol for Western Blot Analysis of Pro-Apoptotic Proteins

This protocol is used to investigate the effect of this compound on the expression of key proteins in the ceramide-mediated apoptotic pathway.

Materials:

-

PC-3 cells

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat PC-3 cells with this compound at its IC50 concentration for 24 hours.

-

Lyse the cells using RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate 30 µg of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the β-actin loading control.

Data Presentation

Table 1: Binding Affinity of this compound for Sigma-1 Receptor

| Compound | Ki (nM) |

| This compound | 15.2 ± 1.8 |

| Haloperidol | 3.5 ± 0.4 |

Table 2: Cytotoxicity of this compound in PC-3 Cells

| Compound | IC50 (µM) |

| This compound | 25.8 ± 3.1 |

| Doxorubicin | 2.1 ± 0.3 |

Table 3: Effect of this compound on Pro-Apoptotic Protein Expression

| Protein | Treatment | Relative Expression (Normalized to β-actin) |

| Bax | Control | 1.00 ± 0.00 |

| Bax | This compound (25 µM) | 2.54 ± 0.21 |

| Bcl-2 | Control | 1.00 ± 0.00 |

| Bcl-2 | This compound (25 µM) | 0.45 ± 0.05 |

| Cleaved Caspase-3 | Control | 1.00 ± 0.00 |

| Cleaved Caspase-3 | This compound (25 µM) | 3.12 ± 0.28 |

Visualization

Caption: Hypothetical signaling pathway of this compound as a sigma-1 receptor agonist.

Caption: General experimental workflow for characterizing this compound.

Caption: Simplified ceramide-mediated apoptosis pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Advances with the discovery and development of novel sigma 1 receptor antagonists for the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The sphingolipid salvage pathway in ceramide metabolism and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ceramide signalling and the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Amide Synthesis: A Focus on Conditions and Solvent Effects

A-Note-2025-12-14

Introduction

Amide bonds are fundamental linkages in chemistry and biology, forming the backbone of peptides and proteins and being present in a vast array of pharmaceuticals and functional materials. The synthesis of amides is therefore a cornerstone of organic chemistry. While a specific reaction termed the "Sigamide reaction" is not found in the current chemical literature, this document provides a comprehensive overview of the general principles, reaction conditions, and solvent effects pertinent to amide bond formation. The protocols and data presented herein are based on well-established and widely used methodologies for amide synthesis, which would be applicable to the synthesis of a wide range of amide-containing molecules.

Core Concepts in Amide Synthesis

The direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more reactive species. Common strategies for amide bond formation include the use of coupling reagents, conversion to acyl chlorides or active esters, and catalyzed reactions. The choice of method depends on factors such as the nature of the substrates, desired purity, and scalability.

Data Presentation: Reaction Conditions for Amide Synthesis

The following tables summarize typical reaction conditions for common amide formation reactions. These serve as a starting point for optimization.

Table 1: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Common Activator/Additive | Typical Solvent(s) | Typical Temperature (°C) | Typical Reaction Time (h) |

| Dicyclohexylcarbodiimide (DCC) | N-Hydroxysuccinimide (NHS) | Dichloromethane (DCM), Dimethylformamide (DMF) | 0 to 25 | 2 - 12 |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM), Dimethylformamide (DMF), Water | 0 to 25 | 1 - 12 |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF), Dichloromethane (DCM) | 0 to 25 | 1 - 6 |

| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) | Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF), Acetonitrile (ACN) | 0 to 25 | 0.5 - 4 |

Table 2: Solvent Effects on a Hypothetical Amide Coupling Reaction

This table illustrates the potential impact of different solvents on the yield and stereoselectivity of an amide bond formation. The stereoselectivity of glycosylation reactions can be directed by the choice of solvent, with diethyl ether favoring α glycosides and dichloromethane leading to β isomers[1]. While this example is from glycosylation chemistry, similar principles of solvent-solute interactions influencing transition states can apply to amide synthesis.

| Solvent | Dielectric Constant (ε) | Typical Observed Yield (%) | Noted Effects on Stereoselectivity or Side Reactions |

| Dichloromethane (DCM) | 8.93 | 85-95 | May favor certain stereoisomers depending on the substrate. |

| Dimethylformamide (DMF) | 36.7 | 90-98 | High polarity can accelerate the reaction but may increase side reactions. |

| Acetonitrile (ACN) | 37.5 | 80-90 | Good for a wide range of substrates. |

| Tetrahydrofuran (THF) | 7.58 | 75-85 | Lower polarity may lead to slower reaction rates. |

| Toluene | 2.38 | 60-75 | Apolar nature can be beneficial for specific substrates to minimize side reactions. |

Experimental Protocols

The following are detailed protocols for common amide synthesis methodologies.

Protocol 1: EDC/NHS Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of an amide from a carboxylic acid and a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS).

Materials:

-

Carboxylic acid (1.0 eq)

-

Primary amine (1.1 eq)

-

EDC (1.2 eq)

-

NHS (1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA) (optional, 2-3 eq for amine salts)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-